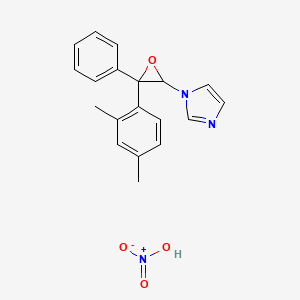
1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate is a complex organic compound that features an oxirane ring, a phenyl group, and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate typically involves the reaction of 2,4-dimethylphenyl and phenyl oxirane with imidazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole
- 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole hydrochloride
Uniqueness: 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate is unique due to its specific nitrate group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Propriétés
Numéro CAS |
79478-55-0 |
|---|---|
Formule moléculaire |
C19H19N3O4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
1-[3-(2,4-dimethylphenyl)-3-phenyloxiran-2-yl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18N2O.HNO3/c1-14-8-9-17(15(2)12-14)19(16-6-4-3-5-7-16)18(22-19)21-11-10-20-13-21;2-1(3)4/h3-13,18H,1-2H3;(H,2,3,4) |
Clé InChI |
TWYCHLHCVJDBQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2(C(O2)N3C=CN=C3)C4=CC=CC=C4)C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


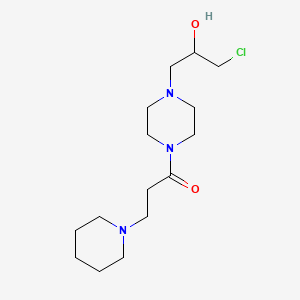
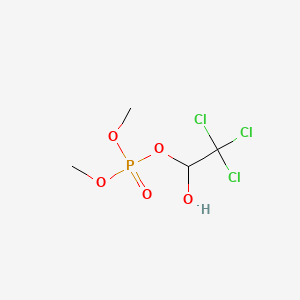
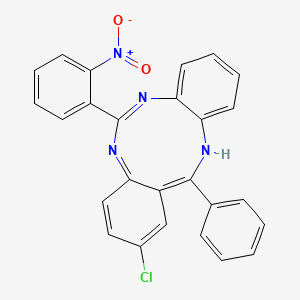

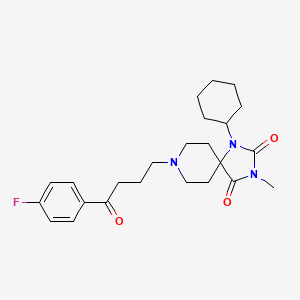




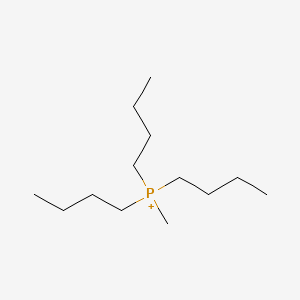



![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
